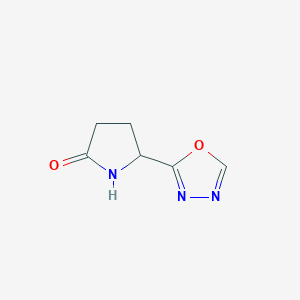![molecular formula C7H5ClN2O B12958382 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6th position. This compound is part of a broader class of N-heterocycles, which are known for their diverse applications in pharmaceutical and agrochemical research . The unique structure of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one makes it a valuable scaffold for the development of new drugs and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazolo[1,5-a]pyrimidines with Grignard reagents, which facilitates nucleophilic additions . Another approach uses TMP2Zn·2MgCl2·2LiCl for regioselective zincations, followed by subsequent functionalizations .
Industrial Production Methods
Industrial production of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . This modulation can lead to various biological effects, including anti-proliferative and anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride: This compound shares a similar core structure but differs in functional groups and applications.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different arrangement of nitrogen atoms and potential therapeutic uses.
Uniqueness
6-Chloropyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and material science.
Propiedades
Fórmula molecular |
C7H5ClN2O |
|---|---|
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
6-chloro-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) |
Clave InChI |
KFGLUTXPIHMKJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN2C1=CC(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)





